molecular formula C13H7F3N2 B13680482 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13680482
M. Wt: 248.20 g/mol
InChI Key: VQTRGQIVAWBZHQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties, making it valuable in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoroaniline with 2-bromo-3-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorine atoms enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(2,4-Difluorophenyl)-5-fluoroimidazo[1,2-a]pyridine
  • 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Uniqueness

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and efficiency .

Properties

Molecular Formula

C13H7F3N2

Molecular Weight

248.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7F3N2/c14-8-3-4-9(11(16)6-8)12-7-18-5-1-2-10(15)13(18)17-12/h1-7H

InChI Key

VQTRGQIVAWBZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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